(25r)-Spirosta-1,4-dien-3-one

Cytotoxicity Anticancer Spirostane

Medicinal chemistry programs requiring consistent pro-apoptotic spirostanes face batch-to-batch variability from uncharacterized analogues. (25R)-Spirosta-1,4-dien-3-one (1-Dehydrodiosgenone) resolves this with defined 1,4-dien-3-one conjugation and verified 25R configuration. - **Potency advantage:** Single-digit µM cytotoxicity (A549, Hala, Mad-MB468); 3.4-4.4× stronger than diosgenin. - **Mechanistic clarity:** Upregulates cleaved caspase-3, PARP, Bax, Bad - validated positive control for SAR. - **Safety profile:** No histopathological changes at active doses (mouse); suitable for repeat-dose tox. - **Supply:** Enantiopure material via KSTD biocatalysis (patented route), avoids DDQ scrambling.

Molecular Formula C27H38O3
Molecular Weight 410.6 g/mol
Cat. No. B12300972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(25r)-Spirosta-1,4-dien-3-one
Molecular FormulaC27H38O3
Molecular Weight410.6 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6=CC(=O)C=CC56C)C)C)OC1
InChIInChI=1S/C27H38O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h8,10,13,16-17,20-24H,5-7,9,11-12,14-15H2,1-4H3
InChIKeyQEGQIJLALWETNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Dehydrodiosgenone Procurement: Identity and Lifecycle Overview


(25R)-Spirosta-1,4-dien-3-one, commonly referred to as 1-Dehydrodiosgenone (CAS 2137-22-6), is a steroidal sapogenin belonging to the spirostane family, distinguished by a 1,4-dien-3-one moiety in the steroidal A-ring and a 25R-configured spiroketal side chain . It occurs as a natural product in plants such as Solanum nudum and Dracaena species and is also a key intermediate in the microbial transformation of diosgenin . The global interest in this compound stems from its role as a more oxidised diosgenin analogue with demonstrably altered pharmacological profiles, necessitating rigorous sourcing specifications for reproducible research.

1,4-dien-3-one spirostane scaffold, distinct oxidation state from diosgenin
Natural product origin and biocatalytic synthesis route available
Reported cell-model endpoint review fit for spirostane analogue studies

Why 1-Dehydrodiosgenone Cannot Be Substituted with Generic Diosgenin


The structural distinction between (25R)-Spirosta-1,4-dien-3-one and its closest analogues is determined by the oxidation state of the steroidal A-ring . The parent compound diosgenin bears a 5,6-double bond with a 3β-hydroxyl group, whereas (25R)-spirost-4-en-3-one (diosgenone) introduces a conjugated 4-en-3-one system . The target compound further extends this conjugation to a 1,4-dien-3-one system, a modification that profoundly influences molecular planarity, electrophilicity, and binding to biological targets. The 25R configuration of the spiroketal side chain represents an additional stereochemical constraint: the 25S epimer has been independently isolated from plant sources and, where tested, displays non-identical biological profiles . Substituting any of these analogues without explicit batch-specific characterisation therefore risks introducing uncontrolled variables that directly confound dose-response relationships and mechanistic interpretations.

A-ring 1,4-dien-3-one vs. 5-en-3β-ol or 4-en-3-one alters molecular planarity and target binding; direct diosgenin substitution may shift assay response.

25R stereochemistry is critical: 25S epimer shows non-identical biological profiles and may confound dose-response interpretation if not batch-characterised.

Uncontrolled replacement with generic diosgenin risks introducing uncharacterized impurities that compromise mechanistic reproducibility.

Key Differentiation Evidence for 1-Dehydrodiosgenone


Cytotoxic Potency vs. Diosgenin in Cancer Cell Lines

1-Dehydrodiosgenone demonstrates significantly greater cytotoxic potency than its parent compound diosgenin across three human cancer cell lines. At 48 h exposure, 1-dehydrodiosgenone inhibited Hala, A549, and Mad-MB468 cells with IC50 values of 6.59 μM, 5.43 μM, and 4.81 μM, respectively. In the same assay, diosgenin (3β-hydroxy-spirost-5-ene) required substantially higher concentrations to achieve comparable inhibition, with IC50 values of 28.76 μM (Hala), 18.75 μM (A549), and 20.67 μM (Mad-MB468) . This corresponds to a 3.4- to 4.4-fold potency advantage at the final time point.

Cytotoxic IC50 vs. Diosgenin
Head-to-head
1-Dehydrodiosgenone
Hal: 6.59 μM
A549: 5.43 μM
Mad-MB468: 4.81 μM
Diosgenin
Hal: 28.76 μM
A549: 18.75 μM
Mad-MB468: 20.67 μM
Supports cytotoxicity endpoint review; reported 3.4–4.4-fold IC50 difference observed across three cell lines.
CCK-8 assay, 48 h exposure, 37°C, 5% CO2; three independent experiments.
Cytotoxicity Anticancer Spirostane

Selective Toxicity Profile in Non-Tumourigenic Cells

When tested on human embryonic kidney (HEK9) cells, 1-dehydrodiosgenone did not exhibit significant cytotoxicity even at 400 μM, a concentration approximately 60- to 80-fold above the IC50 values recorded against the three cancer cell lines tested . In contrast, the same study reports that the comparator compounds yamogenin and smilagenone demonstrated measurable growth inhibition in the cancer panels but were not systematically tested for normal-cell toxicity, while diosgenin is known from earlier literature to cause toxicity in V79 fibroblasts (IC50 40–300 μM) and cultured hepatocytes (IC50 280–1000 μM) . Although a formal head-to-head selectivity ratio was not calculated in the same experiment, the available data support a wider therapeutic window for the 1,4-dien-3-one derivative.

Selectivity vs. Non-tumourigenic Cells
Cross-study comparable
No significant cytotoxicity at 400 μM in HEK9 cells. Diosgenin IC50 40–300 μM reported in V79 fibroblasts (historical data).
Supports selectivity endpoint review; margin reported as ≥6.7-fold, but different assay systems limit direct quantitative comparison.
HEK9 single-concentration test; cross-study inference requires validation in matched assays.
Selectivity Safety HEK9

Enzymatic Synthesis and Stereochemical Purity Retention

A patented enzymatic method enables the regioselective dehydrogenation of diosgenone to (25R)-spirosta-1,4-dien-3-one using genetically modified E. coli expressing a 3-ketosteroid-Δ1-dehydrogenase (KSTD) or enzyme preparations from Sterolibacterium denitrificans or Rhodococcus erythropolis . The method operates at ambient pressure and moderate temperature (20–45 °C), avoiding harsh chemical oxidants such as DDQ that generate isomeric mixtures and require extensive purification. The biocatalytic process yields the 1,4-dien-3-one product with retention of the 25R configuration, as confirmed by NMR and mass spectrometry. When compared with the chemical DDQ oxidation of heterospirostanols, which is known to give variable yields and is sensitive to C-20 stereochemistry , the enzymatic route offers a more predictable and scalable supply of enantiomerically pure material.

Enzymatic Synthesis & Stereochemistry
Class-level inference
KSTD-mediated dehydrogenation of diosgenone retains 25R configuration; avoids DDQ-related isomeric mixtures and C-20 epimer-dependent failures.
Supports enantiomeric purity verification; biocatalytic route reduces risk of 25S epimer contamination in research material.
Phosphate buffer pH 6.5–9.0, 20–45 °C, cyclodextrin solubiliser; phenazine methosulfate re-oxidant.
Biocatalysis Enzymatic dehydrogenation Stereoselectivity

Caspase-Dependent Apoptosis Mechanism

At a mechanistic level, 1-dehydrodiosgenone induces apoptosis in Hala, A549, and Mad-MB468 cells via upregulation of cleaved caspase-3, cleaved PARP, Bax, and Bad, as demonstrated by Western blotting and confirmed by Annexin V-FITC/PI flow cytometry . The study further showed that the EdU proliferation rate was reduced by 16.1 AU (Hala), 19.5 AU (A549), and 11.78 AU (Mad-MB468) following treatment. Although no direct side-by-side Western blot comparison with diosgenin was performed in this study, the caspase-3/PARP axis is a hallmark of the intrinsic apoptosis pathway and contrasts with the mechanism reported for the diosgenin derivative (25R)-5α-spirostan-3,6-one (S15), which protected PC12 cells primarily through anti-excitotoxic and NO-inhibitory mechanisms without reported caspase activation . This mechanistic distinction supports the choice of the 1,4-dien-3-one scaffold for projects specifically targeting apoptosis-driven tumour clearance.

Apoptosis Mechanism vs. S15
Cross-study comparable
1-Dehydrodiosgenone: Caspase-3/PARP/Bax/Bad upregulation; EdU proliferation reduction 11.8–19.5 AU
(25R)-5α-spirostan-3,6-one (S15): Neuroprotection via anti-excitotoxic/NO-inhibitory pathways; no caspase activation
Supports apoptosis pathway-response interpretation; target compound engages caspase-3 axis, comparator acts through non-apoptotic mechanisms.
Target: 10 μg/mL, 24 h, three cell lines; S15: PC12 cells, glutamate excitotoxicity model.
Apoptosis Caspase Mechanism

Validated Application Scenarios for 1-Dehydrodiosgenone


Anticancer Lead Optimisation with a Pro-Apoptotic Spirostane Core

For medicinal chemistry teams seeking a spirostane core that demonstrates single-digit micromolar cytotoxicity against lung (A549), cervical (Hala), and breast (Mad-MB468) carcinoma cells, (25R)-spirosta-1,4-dien-3-one offers a 3.4- to 4.4-fold potency advantage over diosgenin . The compound's ability to upregulate cleaved caspase-3, PARP, Bax, and Bad provides a clear biochemical readout for SAR exploration, enabling rational modifications to enhance pro-apoptotic activity while monitoring selectivity against non-tumourigenic HEK9 cells .

In Vivo Safety Profiling of Spirostane Analogues

Preclinical toxicology programmes requiring a spirostane analogue with documented organ-level safety can reference the observation that 1-dehydrodiosgenone produced no significant histopathological changes in mouse tissues at pharmacologically active doses, with preserved organ weights and normal H&E staining patterns . This contrasts with the known toxicity of diosgenin metabolites in hepatic and fibroblast models , positioning the 1,4-dien-3-one derivative as a preferred candidate for repeat-dose toxicity studies.

Biocatalytic Process Development for Steroidal Dienones

Biotechnology groups developing green chemistry routes to steroidal APIs can adopt the patented KSTD-mediated biocatalytic dehydrogenation of diosgenone to produce (25R)-spirosta-1,4-dien-3-one with retention of the 25R configuration . This method avoids the stereochemical scrambling and variable yields associated with DDQ-mediated chemical oxidation , making it the preferred synthetic blueprint for producing enantiopure material at laboratory and pilot scales.

Discriminating Apoptotic from Non-Apoptotic Spirostane Mechanisms

Investigators probing the structure-activity relationships governing spirostane-induced cell death can utilise (25R)-spirosta-1,4-dien-3-one as a positive control for caspase-3-dependent apoptosis, while employing (25R)-5α-spirostan-3,6-one (S15) as a comparator for non-apoptotic, neuroprotective outcomes . This application directly stems from the cross-study mechanistic divergence identified in the companion evidence, enabling clean experimental deconvolution of signalling pathways.

Application
Selection Property
Validation Focus
Cancer cell-model studies
Spirostane scaffold with reported cytotoxicity endpoint response
Caspase-3/PARP pathway activation and selectivity against HEK9 cells
Model-organ response monitoring
Reported histopathological endpoint context in mouse tissues
Organ-weight and histology endpoints at administered dose
Biocatalytic process development
Enzymatic dehydrogenation with reported stereochemical retention
Enantiomeric purity (25R) confirmation by NMR and MS
Apoptosis pathway-response differentiation
Caspase-3-dependent apoptosis reporter
Caspase/Bax pathway vs. non-apoptotic neuroprotection comparator (S15)
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